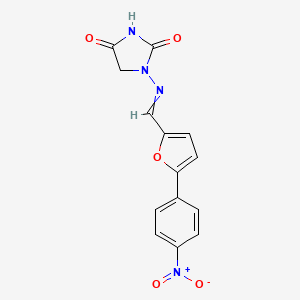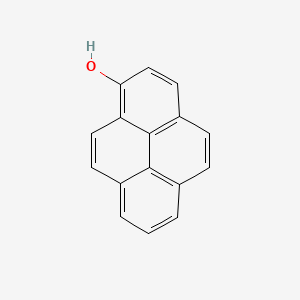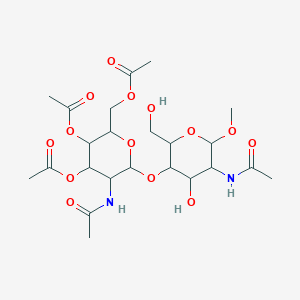
2-amino-7-prop-2-enyl-3H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is characterized by a methyl group attached to the ninth carbon of a decanoic acid chain
Métodos De Preparación
The synthesis of 9-methyl-decanoic acid can be achieved through several methods. One common approach involves the alkylation of decanoic acid using methylating agents under controlled conditions. Industrial production methods often employ catalytic processes to ensure high yield and purity. For instance, the use of manganese catalysts and magnesium metal in a mechanical grinding method has been reported for similar compounds .
Análisis De Reacciones Químicas
9-methyl-decanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reagents such as lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, often using reagents like thionyl chloride or phosphorus tribromide. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
9-methyl-decanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving fatty acid metabolism.
Biology: This compound is studied for its role in cellular processes and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of drugs targeting metabolic disorders.
Mecanismo De Acción
The mechanism of action of 9-methyl-decanoic acid involves its interaction with cellular membranes and enzymes. As a fatty acid, it can integrate into lipid bilayers, affecting membrane fluidity and function. It may also act as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical pathways .
Comparación Con Compuestos Similares
9-methyl-decanoic acid can be compared with other medium-chain fatty acids such as:
Decanoic acid: Lacks the methyl group at the ninth carbon, resulting in different physical and chemical properties.
8-methyl-decanoic acid: Similar structure but with the methyl group at the eighth carbon, leading to variations in reactivity and biological activity.
Nonanoic acid:
Propiedades
IUPAC Name |
2-amino-7-prop-2-enyl-3H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-2-3-13-4-10-6-5(13)7(14)12-8(9)11-6/h2,4H,1,3H2,(H3,9,11,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXNWMULWUSNNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=NC2=C1C(=O)N=C(N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C=NC2=C1C(=O)N=C(N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B7796871.png)



![6-sulfanyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7796899.png)
![2-methoxy-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7796901.png)
![N-[3-aminopropyl(propan-2-yl)amino]-N-hydroxynitrous amide](/img/structure/B7796903.png)
![N-hydroxy-N-[methyl-[3-(methylamino)propyl]amino]nitrous amide](/img/structure/B7796904.png)






